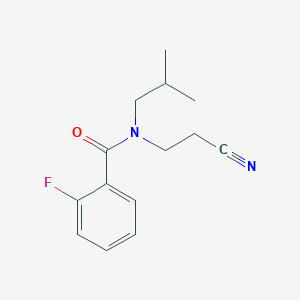
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanoethyl group, a fluorine atom, and an isobutyl group attached to a benzamide core. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form 2-fluoro-N-isobutylbenzamide. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, yielding the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acrylonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl diisopropylchlorophosphoramidite
Uniqueness
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is unique due to the presence of both a cyanoethyl group and a fluorine atom, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H17FN2O |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-2-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H17FN2O/c1-11(2)10-17(9-5-8-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7,11H,5,9-10H2,1-2H3 |
Clave InChI |
CYZISHGLCNQPAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CCC#N)C(=O)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















